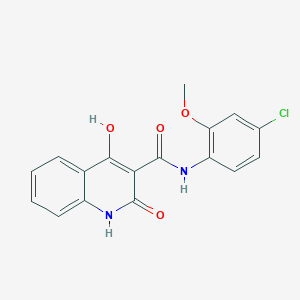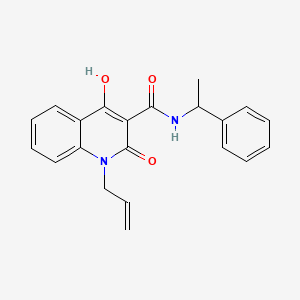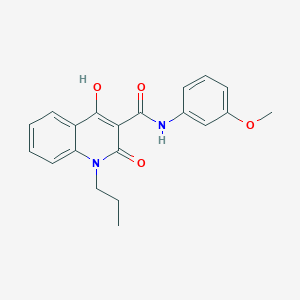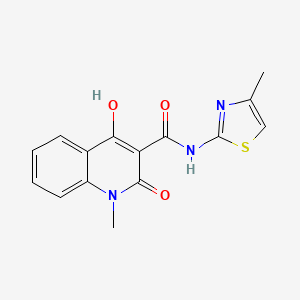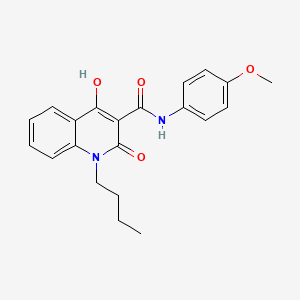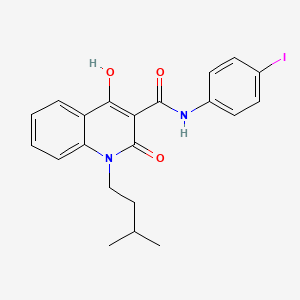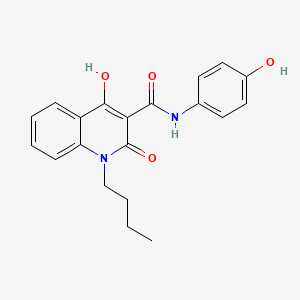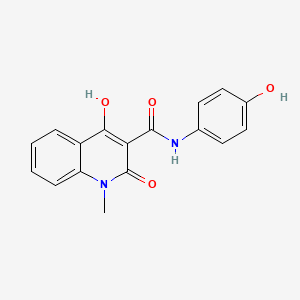
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as quinolinecarboxamide or quinoline-4-carboxamide, and it has been found to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a range of interesting biochemical and physiological effects. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapeutic agent. Finally, this compound has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory properties, which make it a useful tool for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. Additionally, this compound has been found to have potent anticancer and neuroprotective properties, which make it a useful tool for studying the mechanisms of cancer and neurodegenerative diseases. One limitation of using 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are many potential future directions for research on 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to further explore the molecular mechanisms underlying its anti-inflammatory, anticancer, and neuroprotective properties. Additionally, researchers could investigate the potential of this compound as a therapeutic agent for a range of diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Finally, researchers could explore the potential of this compound as a tool for studying the mechanisms of inflammation, cancer, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxyphenyl hydrazine with 2-cyano-3-(4-hydroxyphenyl)acrylic acid in the presence of acetic anhydride and a catalyst such as pyridine. This reaction results in the formation of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a yellow solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the areas of cancer research, anti-inflammatory research, and neurodegenerative disease research. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapeutic agent. Finally, this compound has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-13-5-3-2-4-12(13)15(21)14(17(19)23)16(22)18-10-6-8-11(20)9-7-10/h2-9,20-21H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYMMCGJVONAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)
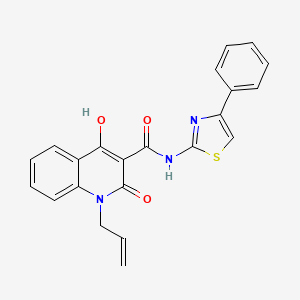
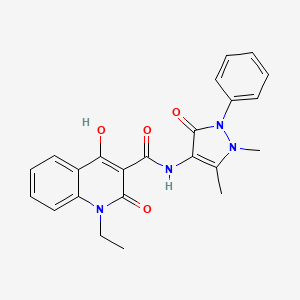
![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)
